Nvp-cee321
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CEE321 is a synthetic organic compound that functions as a pan-Janus kinase (JAK) inhibitor. It was designed for its anti-inflammatory potential and is primarily used in the treatment of atopic dermatitis. CEE321 exhibits limited systemic exposure following topical application, making it a novel “soft drug” in the class of anti-inflammatory JAK inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CEE321 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aniline derivatives with pyridine carboxamides under controlled conditions.
Functionalization: The core structure is further functionalized by introducing various substituents to enhance its inhibitory activity against JAK kinases.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of CEE321 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the intermediate compounds.
Continuous flow synthesis: This method is employed to enhance the efficiency and yield of the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
CEE321 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: CEE321 can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CEE321 with modified functional groups, which can exhibit different levels of inhibitory activity against JAK kinases .
Scientific Research Applications
CEE321 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving JAK inhibitors and their chemical properties.
Biology: CEE321 is employed in biological assays to study the inhibition of JAK kinases and their role in cytokine signaling.
Medicine: The compound is used in clinical trials for the treatment of atopic dermatitis and other inflammatory conditions.
Industry: CEE321 is utilized in the development of topical formulations for anti-inflammatory treatments .
Mechanism of Action
CEE321 exerts its effects by inhibiting the activity of JAK kinases, specifically JAK1, JAK2, JAK3, and TYK2. These kinases play a crucial role in cytokine signaling pathways, which are involved in various immune responses. By inhibiting these kinases, CEE321 reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation and related symptoms .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Used for the treatment of rheumatoid arthritis and COVID-19
Uniqueness of CEE321
CEE321 is unique due to its limited systemic exposure and high clearance in vivo, making it suitable for topical application. Unlike other JAK inhibitors that are administered orally or intravenously, CEE321 is designed as a “soft drug” to minimize systemic side effects while providing effective local treatment .
Properties
Molecular Formula |
C18H16ClN5O |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-(2-chloroanilino)-6-[(6-methylpyridin-2-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16ClN5O/c1-11-5-4-8-16(22-11)24-17-9-15(12(10-21-17)18(20)25)23-14-7-3-2-6-13(14)19/h2-10H,1H3,(H2,20,25)(H2,21,22,23,24) |
InChI Key |
OYWNKAAPXTYEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.